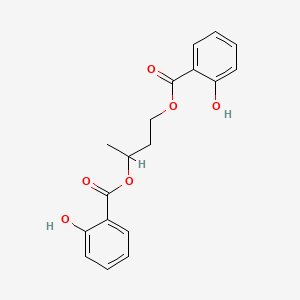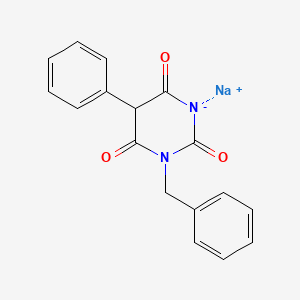
2,2-Dimethylpropane-1,3-diol;oxepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropane-1,3-diol;oxepan-2-one typically involves the ring-opening polymerization of 2-Oxepanone (ε-caprolactone) in the presence of 2,2-dimethyl-1,3-propanediol (neopentyl glycol). This reaction is usually catalyzed by stannous octoate or other suitable catalysts under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The reaction conditions are optimized to achieve high molecular weight polymers with desired properties. The polymer is then purified and processed into various forms, such as films, fibers, or molded products .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylpropane-1,3-diol;oxepan-2-one undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in the polymer backbone can be hydrolyzed in the presence of water, leading to the degradation of the polymer.
Transesterification: The polymer can undergo transesterification reactions with other alcohols or acids, resulting in the formation of new ester bonds.
Oxidation and Reduction: The polymer can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures or in the presence of acidic or basic catalysts.
Transesterification: Requires the presence of catalysts such as titanium alkoxides or tin compounds and is usually conducted at elevated temperatures.
Major Products Formed
Hydrolysis: Results in the formation of 2-Oxepanone and 2,2-dimethyl-1,3-propanediol.
Transesterification: Produces various esterified products depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpropane-1,3-diol;oxepan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of block copolymers and other advanced materials.
Biology: Employed in the development of biodegradable scaffolds for tissue engineering and regenerative medicine.
Medicine: Utilized in drug delivery systems due to its biocompatibility and controlled degradation properties.
Industry: Applied in the production of biodegradable packaging materials and environmentally friendly coatings.
Wirkmechanismus
The mechanism of action of 2,2-Dimethylpropane-1,3-diol;oxepan-2-one primarily involves its biodegradation through hydrolysis. The ester bonds in the polymer backbone are cleaved by water, leading to the gradual breakdown of the polymer into its monomeric units. This process is facilitated by enzymes such as lipases in biological environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(lactic acid) (PLA): Another biodegradable polyester with similar applications but different mechanical properties and degradation rates.
Poly(glycolic acid) (PGA): Known for its high strength and fast degradation rate, commonly used in medical sutures.
Poly(butylene succinate) (PBS): A biodegradable polymer with good thermal properties and flexibility.
Uniqueness
2,2-Dimethylpropane-1,3-diol;oxepan-2-one stands out due to its excellent flexibility, low melting point, and ease of processing. Its unique combination of properties makes it suitable for applications where other biodegradable polymers may not perform as well .
Eigenschaften
CAS-Nummer |
69089-45-8 |
|---|---|
Molekularformel |
C11H22O4 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
2,2-dimethylpropane-1,3-diol;oxepan-2-one |
InChI |
InChI=1S/C6H10O2.C5H12O2/c7-6-4-2-1-3-5-8-6;1-5(2,3-6)4-7/h1-5H2;6-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
GCBWZABFKKFDAH-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)CO.C1CCC(=O)OCC1 |
Kanonische SMILES |
CC(C)(CO)CO.C1CCC(=O)OCC1 |
Key on ui other cas no. |
69089-45-8 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















